

2-Bromo-5-fluorobenzotrifluoride molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Bromo-5-fluorobenzotrifluoride*

Cat. No.: *B1268043*

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-5-fluorobenzotrifluoride**

Authored by a Senior Application Scientist Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the utility of a molecule is often defined by its structural functionality. **2-Bromo-5-fluorobenzotrifluoride** is a prime exemplar of a versatile organofluorobenzene building block.^{[1][2]} Its strategic combination of a trifluoromethyl group, a bromine atom, and a fluorine atom on a benzene ring provides a unique platform for complex molecular synthesis.^{[1][3]} This guide offers an in-depth examination of its molecular structure, physicochemical properties, synthesis, and critical applications, tailored for researchers, scientists, and professionals in drug development. The narrative is grounded in established scientific principles, explaining the causality behind its synthetic utility and analytical validation.

Molecular Identity and Structure

A precise understanding of a compound's structure is the foundation of its application. **2-Bromo-5-fluorobenzotrifluoride** is an aromatic compound characterized by a benzene ring substituted with three distinct functional groups that dictate its reactivity and physical properties.

Key Identifiers:

- IUPAC Name: 1-bromo-4-fluoro-2-(trifluoromethyl)benzene[4]
- CAS Number: 40161-55-5[4][5][6]
- Synonyms: 2-Bromo- $\alpha,\alpha,\alpha,5$ -tetrafluorotoluene, 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene[7][8][9]

Molecular Formula and Weight: The molecular formula is $C_7H_3BrF_4$.[6][7][8] Based on the IUPAC atomic weights, its molecular weight is approximately 243.00 g/mol .[4][5][7][8][10][11] The NIST WebBook provides a more precise mass of 242.996.[6]

Structural Representation: The molecule consists of a central benzene ring. The substituents are arranged as follows:

- A bromine atom at position 2. This atom is an excellent leaving group, making it highly valuable for cross-coupling reactions like the Suzuki-Miyaura coupling, which are fundamental for building the carbon skeletons of Active Pharmaceutical Ingredients (APIs).[1]
- A fluorine atom at position 5. This substituent modifies the electronic properties of the aromatic ring, influencing its reactivity and potential biological interactions.
- A trifluoromethyl (CF_3) group at position 1. The CF_3 group is a crucial feature in medicinal chemistry. It is known to enhance the lipophilicity and metabolic stability of drug candidates, which can significantly improve their bioavailability and efficacy.

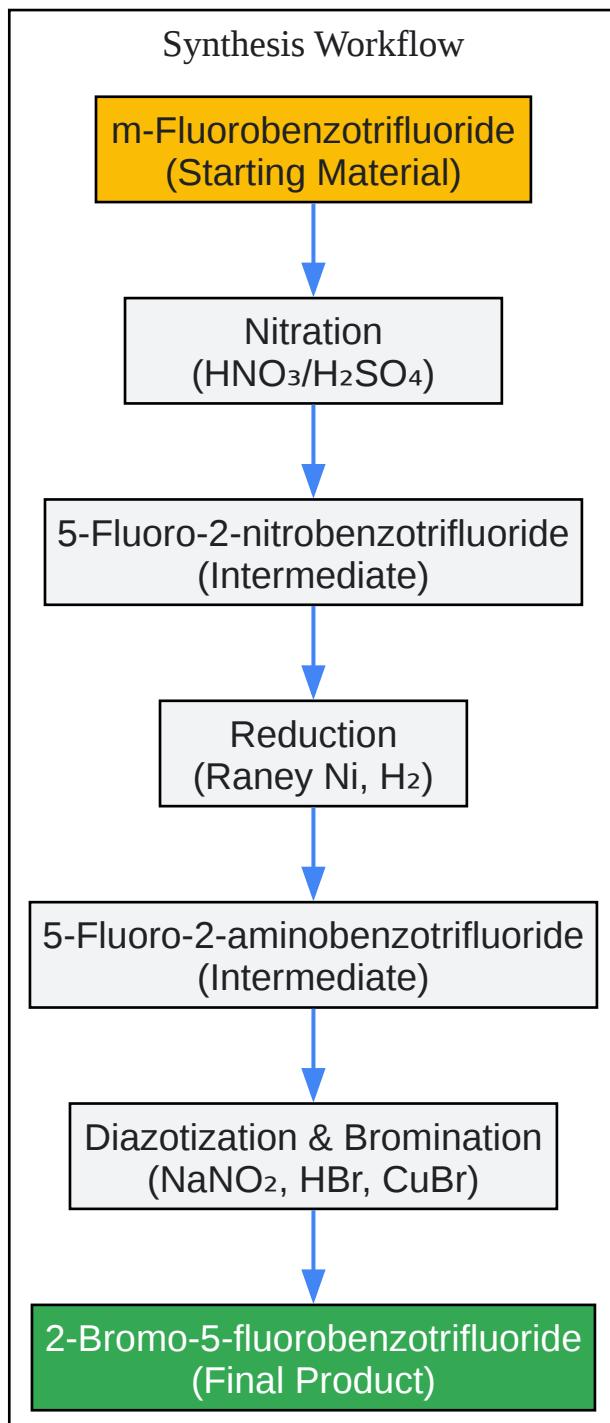
For unambiguous machine-readable representation:

- SMILES:Fc1ccc(Br)c(c1)C(F)(F)F[8]
- InChI:InChI=1S/C7H3BrF4/c8-6-2-1-4(9)3-5(6)7(10,11,12)/h1-3H[6][8]

Physicochemical Properties

The physical characteristics of **2-Bromo-5-fluorobenzotrifluoride** are critical for its handling, storage, and application in chemical reactions. It is typically a colorless to light yellow clear liquid.[7][8] The key properties are summarized below.

Property	Value	Source(s)
Appearance	Colorless to light orange/yellow clear liquid	[7][8]
Boiling Point	136-143 °C	[1][7][12][13]
Density	~1.695 - 1.75 g/mL at 25 °C	[1][7][12]
Refractive Index (n _{20/D})	~1.465	[1][12][13]
Flash Point	~63.9 °C (147.0 °F) - closed cup	[1]
Purity	≥ 97% (GC)	[7][8]
Storage	Store at room temperature, sealed in dry conditions	[7][13]


Synthesis and Manufacturing

The synthesis of **2-Bromo-5-fluorobenzotrifluoride** can be achieved through several routes, often involving multi-step processes that require careful control of reaction conditions. One common and effective method starts with m-fluorobenzotrifluoride.[14]

Step-by-Step Synthesis Outline (via Diazotization):[14]

- Nitration: m-fluorobenzotrifluoride is first nitrated using a mixture of nitric acid and concentrated sulfuric acid to produce 5-fluoro-2-nitrobenzotrifluoride. The temperature must be carefully controlled to prevent side reactions.[14]
- Reduction: The resulting nitro compound is then reduced to an amine. This is typically achieved through catalytic hydrogenation using a catalyst like Raney nickel, yielding 5-fluoro-2-aminobenzotrifluoride.[14]
- Diazotization and Bromination: The final step involves a Sandmeyer-type reaction. The amine is treated with sodium nitrite and hydrobromic acid to form a diazonium salt. This intermediate is then reacted with cuprous bromide to substitute the diazonium group with bromine, yielding the final product, **2-bromo-5-fluorobenzotrifluoride**, in high purity.[14]

This multi-step synthesis ensures high yield and purity, making it suitable for producing the high-quality intermediate required for pharmaceutical applications.[14]

[Click to download full resolution via product page](#)

Caption: A typical synthesis route for **2-Bromo-5-fluorobenzotrifluoride**.

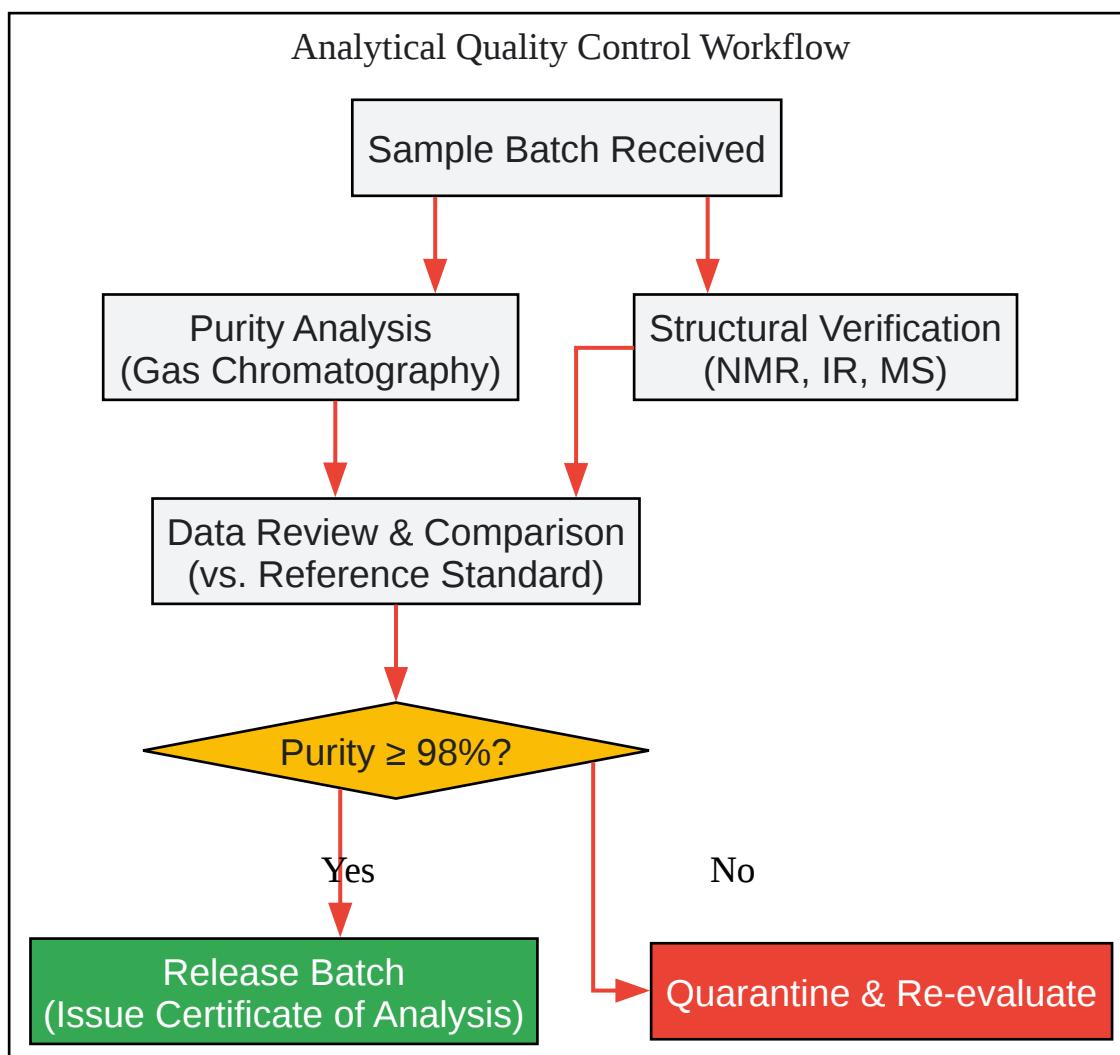
Applications in Research and Drug Development

The true value of **2-Bromo-5-fluorobenzotrifluoride** lies in its role as a key intermediate.[2][7] Its trifluoromethyl and bromine functionalities provide chemists with a versatile tool for creating complex molecules with enhanced therapeutic potential.[7]

Pharmaceutical Development: This compound is a crucial starting material in the synthesis of various pharmaceuticals.[2][7]

- **Diabetes Treatment:** It is a precursor for producing HSD-016, an inhibitor of the enzyme 11 β -hydroxysteroid dehydrogenase (11 β -HSD1).[1][12] This enzyme is involved in converting cortisone to cortisol, and its inhibition is a therapeutic strategy for managing type 2 diabetes. [1][12]
- **Oncology:** The compound serves as an intermediate in the development of anti-cancer agents.[7][15] For example, it can be used to synthesize 2-trifluoromethyl-4-antranolonitrile, a raw material for the androgen antagonist Bicalutamide, used in treating prostate cancer. [15]

Agrochemical Formulations: Beyond pharmaceuticals, it is also employed in the production of advanced agrochemicals like herbicides and pesticides.[2][7] The fluorinated structure often enhances the stability and efficacy of these agents, leading to better crop protection.[2][7]


Material Science: The unique chemical properties imparted by the fluorine and bromine atoms make it useful in creating advanced materials, such as specialized polymers and coatings that require high durability and specific performance characteristics.[7]

Analytical Characterization

To ensure the quality and identity of **2-Bromo-5-fluorobenzotrifluoride**, a systematic analytical workflow is essential. This self-validating process confirms that the material meets the stringent purity requirements for its intended applications, especially in pharmaceutical synthesis.

- **Purity Analysis:** Gas Chromatography (GC) is the standard method for determining the purity of the compound, with typical specifications being ≥97-98%. [7][8][9]

- Structural Confirmation: A suite of spectroscopic techniques is used to confirm the molecular structure.
 - Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[6]
 - Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that help elucidate the structure.[6]
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^{13}C NMR, and ^{19}F NMR are used to provide a detailed map of the atomic connectivity and confirm the precise arrangement of substituents on the aromatic ring.

[Click to download full resolution via product page](#)

Caption: A standard workflow for the analytical validation of the compound.

Safety and Handling

2-Bromo-5-fluorobenzotrifluoride is considered a hazardous chemical and must be handled with appropriate precautions. It is classified as a combustible liquid.[11] It is also known to cause skin and serious eye irritation.[4][11] Proper personal protective equipment (PPE), including gloves, and eyeshields, should be used when handling this compound in a well-ventilated area, away from heat and open flames.[11]

Conclusion

2-Bromo-5-fluorobenzotrifluoride is more than just a chemical compound; it is a critical enabler of innovation in life sciences and material science. Its well-defined molecular structure, characterized by the strategic placement of bromo, fluoro, and trifluoromethyl groups, provides a robust platform for the synthesis of high-value molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and analytical validation is essential for leveraging its full potential in creating next-generation therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromo-5-Fluorobenzotrifluoride | CAS 401-98-9 | Properties, Uses, Safety & Suppliers in China [boulingchem.com]
- 4. 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-fluorobenzotrifluoride 97 40161-55-5 [sigmaaldrich.com]
- 6. 2-Bromo-5-fluorobenzotrifluoride [webbook.nist.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Bromo-5-fluorobenzotrifluoride | CymitQuimica [cymitquimica.com]
- 9. 40161-55-5 Cas No. | 2-Bromo-5-fluorobenzotrifluoride | Apollo [store.apolloscientific.co.uk]
- 10. scbt.com [scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-Bromo-5-fluorobenzotrifluoride | 40161-55-5 [chemicalbook.com]
- 13. 2-Bromo-5-fluorobenzotrifluoride CAS#: 40161-55-5 [m.chemicalbook.com]
- 14. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 15. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Bromo-5-fluorobenzotrifluoride molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268043#2-bromo-5-fluorobenzotrifluoride-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com